molecular formula C11H14O3 B13494475 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid

3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13494475
M. Wt: 194.23 g/mol
InChI Key: AMXBELYLMQDXDN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethylbenzene (o-xylene).

    Friedel-Crafts Acylation: The o-xylene undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the acyl group.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of nitro, halo, or sulfonic acid derivatives

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid
  • 3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid
  • 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

AMXBELYLMQDXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)O)C

Origin of Product

United States

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